molecular formula C17H14BrN3O2S B601850 Lesinurad CAS No. 878672-00-5

Lesinurad

Cat. No. B601850
CAS RN: 878672-00-5
M. Wt: 404.29
InChI Key:
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Description

Lesinurad is an oral inhibitor of the monocarboxylic/urate transporter URAT1. It is used in combination with a xanthine oxidase inhibitor to treat hyperuricemia (high levels of uric acid) in people with gout whose disease is not controlled with their current medication .


Synthesis Analysis

An efficient, practical, and environmentally-friendly synthetic route of this compound has been reported. The main advantages of this route include inexpensive starting materials, mild conditions, and an acceptable overall yield (38.8%) .


Molecular Structure Analysis

This compound comprises the typical molecular architecture of fatty acid mimetics and shares considerable structural similarity with the PPAR agonist WY14,643 . This compound exists as three anhydrous polymorphs (Forms 1, 2, and 3) and one high-temperature form (Form 2-HT) .


Chemical Reactions Analysis

This compound inhibits the activity of uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4). URAT1 is a major transporter enzyme responsible for reuptake of uric acid from the renal tubules .


Physical And Chemical Properties Analysis

This compound is a member of the class of triazoles that is [(3-bromo-1,2,4-triazol-5-yl)sulfanyl]acetic acid substituted at position 1 of the triazole ring by a 4-cyclopropylnaphthalen-1-yl group .

Scientific Research Applications

  • Lesinurad is approved for treating hyperuricemia associated with gout in patients not achieving target serum uric acid levels with a xanthine oxidase inhibitor alone. It functions by inhibiting urate–anion exchanger transporter 1 (URAT1) and organic anion transporter 4 in the kidneys, reducing serum uric acid levels (Hoy, 2016).

  • The pharmacokinetics and pharmacodynamics of this compound have been studied in healthy adult males. These studies have shown that this compound is rapidly absorbed and its exposure increases in a dose-proportional manner. It increases urinary excretion of uric acid and reduces serum uric acid levels, supporting its once-daily dosing (Shen et al., 2015).

  • This compound combined with allopurinol has been shown to be effective in achieving target serum urate levels in gout patients with an inadequate response to allopurinol alone. This was demonstrated in the Combining this compound with Allopurinol Standard of Care in Inadequate Responders (CLEAR 1) study (Saag et al., 2017).

  • This compound monotherapy has been evaluated in gout patients intolerant to a xanthine oxidase inhibitor. The study found that this compound monotherapy can effectively lower serum uric acid but is associated with increased incidences of serum creatinine elevations and renal-related adverse events (Tausche et al., 2017).

  • An analytical study has been conducted for the quantitative determination of this compound in the presence of its oxidative degradation product, indicating the importance of precise measurement in clinical applications (Attia et al., 2018).

  • This compound's role in combination with xanthine oxidase inhibitors has been reviewed, highlighting its efficacy in lowering serum uric acid levels and its general tolerability (Deeks, 2017).

  • The pharmacokinetic interactions of this compound with drugs such as sildenafil, amlodipine, tolbutamide, and repaglinide have been evaluated, providing important information for prescribing this compound alongside other medications (Gillen et al., 2017).

Mechanism of Action

Target of Action

Lesinurad primarily targets two proteins: Uric Acid Transporter 1 (URAT1) and Organic Anion Transporter 4 (OAT4) . These proteins are responsible for the reuptake of uric acid from the renal tubules .

Mode of Action

This compound inhibits the activity of URAT1 and OAT4 . By inhibiting these transporters, this compound increases the excretion of uric acid, thereby reducing its concentration in the serum .

Biochemical Pathways

This compound affects the biochemical pathway of uric acid reabsorption in the kidneys . By inhibiting URAT1 and OAT4, this compound disrupts the reabsorption of uric acid from the renal tubules, leading to an increase in the urinary excretion of uric acid .

Pharmacokinetics

This compound is administered orally and has a bioavailability of approximately 100% . It is metabolized in the liver by the enzyme CYP2C9 . The elimination half-life of this compound is around 5 hours, and it is excreted via urine (63%) and feces (32%) .

Result of Action

The primary molecular effect of this compound is the inhibition of URAT1 and OAT4, which leads to increased urinary excretion of uric acid . This results in a decrease in serum uric acid levels . On a cellular level, this can help to reduce the formation of uric acid crystals, thereby alleviating the symptoms of gout .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, dietary changes, such as increased intake of purine-rich foods, can lead to higher levels of uric acid, potentially affecting the efficacy of this compound . Furthermore, the presence of other medications, particularly those metabolized by CYP2C9, could potentially impact the metabolism and excretion of this compound .

Safety and Hazards

Lesinurad may cause serious kidney problems. It is not indicated for asymptomatic hyperuricemia or for patients with estimated creatinine clearance <45 mL/min. The only authorized daily dose is 200 mg and cannot be exceeded because of the nephrotoxicity risk .

Future Directions

Lesinurad is a novel addition to the therapeutic armamentarium against gout. As a uricosuric agent, a number of precautions should be taken to prevent pathological hyperuricosuria .

properties

IUPAC Name

2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6,9H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQFOYHRJSUHMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201026091
Record name Lesinurad
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Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Lesinurad inhibits the activity of uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4). URAT1 is a major transporter enzyme responsible for reuptake of uric acid from the renal tubules; inhibition of URAT1 function thereby increases excretion of uric acid.
Record name Lesinurad
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CAS RN

878672-00-5, 1890222-25-9, 1890222-26-0
Record name Lesinurad
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Record name 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid
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Record name LESINURAD
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Synthesis routes and methods I

Procedure details

Sodium hydroxide solution (2M aqueous, 33.7 mL, 67 mmol, 2 eq) was added to a suspension of 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)-N-(2-chloro-4-sulfamoylphenyl)acetamide (prepared by previously published procedures, see US 2009/0197825; 20 g, 34 mmol) in ethanol (200 mL) and the mixture heated at reflux for 4 hours. Charcoal (10 g) was added, the mixture stirred at room temperature for 12 hours and the charcoal removed by filtration. The charcoal was washed several times with ethanol and the filtrate then concentrated. Water (200 mL) was added and then concentrated to approx. one third volume to remove all ethanol. Water (200 mL) and ethyl acetate (250 mL) were added, the mixture stirred vigorously for 15 min and the organic layer removed. The aqueous layer was cooled to 0° C. and acidified by treatment with HCl (1N) resulting in the formation of a cloudy oily precipitate. The mixture was extracted with ethyl acetate (3×) and the combined organic extracts dried over sodium sulfate and concentrated to give 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid as an off white solid (11.2 g, 82%).
Quantity
33.7 mL
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10 g
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Synthesis routes and methods II

Procedure details

A solution of lithium hydroxide (98 mg, 4.1 mmol) in water (10 mL) was added dropwise over 5 mins to a solution of methyl 2-(5-bromo-4-(1-cyclopropylnaphthalen-4-yl)-4H-1,2,4-triazol-3-ylthio)acetate (prepared as described in example I above; 1.14 g, 2.7 mmol) in ethanol (10 mL) and THF (10 mL) at 0° C. The mixture was stirred at 0° C. for a further 45 mins and then neutralized to pH 7 by the addition of 0.5N HCl solution at 0° C. The resulting mixture was concentrated in vacuo to ⅕th of its original volume, then diluted with water (−20 mL) and acidified to pH 2-3 by the addition of 0.5N HCl to produce a sticky solid. (If the product comes out as an oil during acidification, extraction with DCM is recommended.) The tan solid was collected by vacuum filtration and dried under high vacuum at 50° C. for 16 h in the presence of P2O5 to yield 2-(5-bromo-4-(1-cyclopropylnaphthalen-4-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid (1.02 g, 93%).
Quantity
98 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
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Quantity
10 mL
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solvent
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10 mL
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10 mL
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Synthesis routes and methods III

Procedure details

A solution of lithium hydroxide (98 mg, 4.1 mmol) in water (10 mL) was added dropwise over 5 mins to a solution of methyl 2-(5-bromo-4-(1-cyclopropylnaphthalen-4-yl)-4H-1,2,4-triazol-3-ylthio)acetate (prepared as described in example 1 above; 1.14 g, 2.7 mmol) in ethanol (10 mL) and THF (10 mL) at 0° C. The mixture was stirred at 0° C. for a further 45 mins and then neutralized to pH 7 by the addition of 0.5N HCl solution at 0° C. The resulting mixture was concentrated in vacuo to ⅕th of its original volume, then diluted with water (˜20 mL) and acidified to pH 2-3 by the addition of 0.5N HCl to produce a sticky solid. (If the product comes out as an oil during acidification, extraction with DCM is recommended.) The tan solid was collected by vacuum filtration and dried under high vacuum at 50° C. for 16 h in the presence of P2O5 to yield 2-(5-bromo-4-(1-cyclopropylnaphthalen-4-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid (1.02 g, 93%).
Quantity
98 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
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10 mL
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